molecular formula C2H10CuO8 B1599912 Copper(II) formate tetrahydrate CAS No. 5893-61-8

Copper(II) formate tetrahydrate

Cat. No.: B1599912
CAS No.: 5893-61-8
M. Wt: 225.64 g/mol
InChI Key: LSIWWRSSSOYIMS-UHFFFAOYSA-L
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Description

Copper(II) formate tetrahydrate is a chemical compound with the formula C₂H₂CuO₄·4H₂O . It is a copper salt of formic acid and is known for its distinctive blue-green color. This compound is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) formate tetrahydrate can be synthesized by reacting copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs in an aqueous medium and results in the formation of the tetrahydrate form of the compound. The general reaction is as follows: [ \text{CuO} + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)₂} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving copper(II) carbonate or copper(II) hydroxide in formic acid. The solution is then evaporated to obtain the crystalline tetrahydrate form. The process is efficient and yields a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Copper(II) formate tetrahydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form copper(II) oxide and carbon dioxide.

    Reduction: It can be reduced to metallic copper using reducing agents like hydrogen gas.

    Substitution: It can participate in ligand exchange reactions where the formate ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves heating in the presence of oxygen.

    Reduction: Requires a reducing agent such as hydrogen gas or a metal like zinc.

    Substitution: Involves the use of other ligands in an aqueous solution.

Major Products Formed:

    Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).

    Reduction: Metallic copper (Cu).

    Substitution: Various copper complexes depending on the ligands used.

Scientific Research Applications

Copper(II) formate tetrahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.

    Biology: Employed in studies involving copper’s role in biological systems and as an antibacterial agent.

    Medicine: Investigated for its potential use in antimicrobial treatments.

    Industry: Utilized in the treatment of cellulose to impart antibacterial properties and in the production of copper-based pigments.

Mechanism of Action

The mechanism by which copper(II) formate tetrahydrate exerts its effects is primarily through the release of copper ions. These ions can interact with various biological molecules, disrupting cellular processes and leading to antibacterial effects. The formate ions may also play a role in the compound’s overall activity by facilitating the transport of copper ions.

Comparison with Similar Compounds

  • Copper(II) acetate monohydrate
  • Copper(II) sulfate pentahydrate
  • Copper(II) chloride dihydrate

Comparison: Copper(II) formate tetrahydrate is unique due to its specific formate ligands, which confer distinct properties compared to other copper(II) salts. For instance, copper(II) acetate monohydrate and copper(II) sulfate pentahydrate have different solubility profiles and reactivity due to their respective acetate and sulfate ligands. Copper(II) chloride dihydrate, on the other hand, has chloride ligands that result in different chemical behavior and applications.

Properties

IUPAC Name

copper;diformate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Cu.4H2O/c2*2-1-3;;;;;/h2*1H,(H,2,3);;4*1H2/q;;+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIWWRSSSOYIMS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].O.O.O.O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10CuO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207672
Record name Cupric formate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-61-8
Record name Cupric formate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupric formate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUPRIC FORMATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7RA28204J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 1.62 kg of copper hydroxide powder was added 4.8 kg of a 80% aqueous solution of formic acid, and this mixture was stirred for 1 hour. Upon filtration of the resulting mixture, copper formate tetrahydrate was obtained, which was then dehydrated at 100° C. under vacuum to obtain anhydrous copper formate.
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aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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